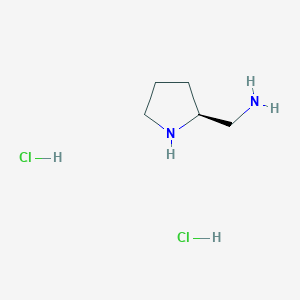

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound that is widely used in various fields of scientific research. It is known for its role as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride typically involves the reduction of pyrrolidin-2-ylmethanone using a chiral reducing agent to obtain the desired enantiomer. The reaction is carried out under controlled conditions to ensure the selectivity and yield of the (S)-enantiomer. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve the reduction of the ketone precursor. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is utilized as a precursor in the synthesis of diverse pharmaceutical compounds. Its structural features enable the development of drugs that can interact with various biological targets. The compound's amine group is crucial for forming bonds with different molecular entities, enhancing its utility in drug design.

Targeting Neurodegenerative Disorders

Research indicates that derivatives of this compound may be effective against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for developing treatments aimed at improving cognitive function .

Cancer Research

In cancer pharmacology, this compound has been explored for its role in synthesizing antitumor agents. For instance, studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis, making them valuable in developing anticancer therapies.

Interaction with Biological Targets

The compound exhibits significant interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. This versatility enhances its potential as a pharmacophore in drug design.

Case Studies on Biological Efficacy

Several case studies have demonstrated the efficacy of this compound derivatives in preclinical models. For example, spiro[pyrrolidine-3,3′-oxindoles] synthesized using this compound showed dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), leading to significant growth inhibition of breast cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-Pyrrolidin-2-ylmethanamine | Chiral Amine | Enantiomer with differing biological activity |

| Pyrrolidine | Saturated Heterocycle | Basic structure without substituents |

| 4-Methylpyrrolidine | Substituted Pyrrolidine | Enhanced lipophilicity and altered pharmacokinetics |

| Proline | Amino Acid | Naturally occurring; important in protein synthesis |

The structural uniqueness of this compound contributes to its distinct biological activities compared to its analogs, making it a focal point in medicinal chemistry research.

Mécanisme D'action

The mechanism of action of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Pyrrolidin-2-ylmethanamine dihydrochloride: The enantiomer of the (S)-form, with different biological activity.

Pyrrolidine: A simpler analog without the methanamine group.

N-Methylpyrrolidine: A methylated derivative with different chemical properties.

Uniqueness

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity and ability to participate in a variety of chemical reactions make it a valuable compound in research and industrial applications.

Activité Biologique

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound that has garnered attention in various fields of scientific research due to its unique biological properties and applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a pyrrolidine ring structure, which is significant for its interactions with biological targets. Its enantiomeric purity enhances its specificity in biological applications, making it a valuable compound in pharmaceutical synthesis and other research domains.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Notably, it acts as a ligand that modulates the activity of these targets, influencing cellular signaling pathways and physiological responses .

Key Mechanisms:

- Enzyme Interaction : It has been shown to interact with T-cell surface glycoprotein receptors, enhancing T-cell activation and proliferation by binding to specific proteins like ADA and CAV1 .

- Regulation of Physiological Processes : The compound exhibits aminopeptidase activity, which is crucial for regulating various physiological processes by cleaving peptides in circulation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, contributing to the development of new antimicrobial agents .

- Anticancer Properties : Studies have shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : The compound has been linked to reduced expression of inflammatory markers such as COX-2 and iNOS in experimental models, suggesting its utility in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against ESKAPE pathogens | |

| Anticancer | Induces apoptosis in MCF-7 cell line | |

| Anti-inflammatory | Decreases COX-2 and iNOS expression |

Case Studies

- Anticancer Study : A study involving this compound derivatives found significant cytotoxic activity against human leukemia cell lines. The compounds exhibited IC50 values indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

- Inflammation Model : In an experimental model assessing anti-inflammatory effects, treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its potential therapeutic role in inflammatory diseases .

Propriétés

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLFKCODRAOAY-XRIGFGBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.